Stereochemical Configuration at C3: 3(S) vs. 3(R) as a Determinant of Metabolic Pathway Assignment
The target compound is explicitly defined as the 3(S) stereoisomer (HMDB0060205, LIPID MAPS LMFA07050444, PubChem CID 171119057, TargetMol TYD-02291), in contrast to the major annotated natural isomer, (3R)-hydroxy-docosapentaenoyl-CoA (CHEBI:76460, CHEBI:76642, HMDB0304131) [1][2]. The two isomers are diastereomers at the C3 hydroxyl-bearing chiral carbon; the (S) and (R) designations are confirmed by the IUPAC InChI stereochemical descriptors. The naturally occurring DHA biosynthesis pathway (MetaCyc PWY-7041) exclusively uses the 3(R) intermediate [3]. Therefore, the 3(S) isomer represents either a non-canonical stereoisomer or an alternative pathway intermediate requiring (S)-specific enzyme handling.
| Evidence Dimension | Stereochemical configuration at C3 (absolute and pathway-anchored) |
|---|---|
| Target Compound Data | 3(S)-hydroxy; HMDB0060205; PubChem CID 171119057; LMFA07050444; average MW 1096.022 (neutral form) |
| Comparator Or Baseline | 3(R)-hydroxy; CHEBI:76460; HMDB0304131; MetaNetX MNXM97393; average mass 1091.991 g/mol (charged form -4), MW 1092.0 (neutral form); endogenous intermediate in DHA biosynthesis III (MetaCyc PWY-7041) |
| Quantified Difference | Opposite chirality at C3 (S vs R); distinct InChIKey (target: KIDYDCLNVXONEF-MAVRAWQNSA-N; comparator R isomer: KIDYDCLNVXONEF-PYBSMVOOSA-J); formula C43H68N7O18P3S (neutral 3(S) species) vs. predominant charged form C43H64N7O18P3S (R isomer at pH 7.3) |
| Conditions | Database annotation (HMDB, ChEBI, PubChem, LIPID MAPS); IUPAC stereochemical assignment via InChI |
Why This Matters
The stereochemistry determines which enzymes recognize the compound as substrate, directly impacting the validity of any in vitro or cell-based activity data collected using the purchased material.
- [1] Human Metabolome Database (HMDB). Metabocard for 3(S)-Hydroxy-docosa-7,10,13,16,19-all-cis-pentaenoyl-CoA (HMDB0060205). https://hmdb.ca/metabolites/HMDB0060205 (accessed 2026-04-25). View Source
- [2] ChEBI. Entries CHEBI:76460 and CHEBI:76642: (3R)-hydroxydocosapentaenoyl-CoA. https://www.ebi.ac.uk/chebi/ (accessed 2026-04-25). View Source
- [3] MetaCyc Pathway: docosahexaenoate biosynthesis III (6-desaturase, mammals) PWY-7041. https://metacyc.org/ (accessed 2026-04-25). View Source
